1h,1h-Nonafluoropentyl p-toluenesulfonate
Overview
Description
1H,1H-Nonafluoropentyl p-toluenesulfonate is a chemical compound with the molecular formula C₁₂H₉F₉O₃S and a molecular weight of 404.25. It is known for its unique properties, making it valuable in various scientific research areas, including organic synthesis, catalysis, and advanced materials development .
Preparation Methods
1H,1H-Nonafluoropentyl p-toluenesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 1H,1H-Nonafluoropentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
1H,1H-Nonafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 1H,1H-Nonafluoropentanol.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H,1H-Nonafluoropentyl p-toluenesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Advanced Materials: It is utilized in the development of advanced materials such as fluorinated polymers and coatings, which exhibit unique properties like hydrophobicity and chemical resistance.
In biology and medicine, this compound is used in the synthesis of bioactive molecules and as a probe in biochemical assays .
Mechanism of Action
The mechanism of action of 1H,1H-Nonafluoropentyl p-toluenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s fluorinated alkyl chain imparts unique properties such as hydrophobicity and chemical stability, which are crucial in its applications .
Comparison with Similar Compounds
1H,1H-Nonafluoropentyl p-toluenesulfonate can be compared with other similar compounds such as:
1H,1H-Nonafluoropentyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a p-toluenesulfonate group.
1H,1H-Nonafluoropentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, offering different reactivity and properties.
1H,1H-Nonafluoropentyl benzenesulfonate: Features a benzenesulfonate group, which affects its chemical behavior and applications
The uniqueness of this compound lies in its combination of a fluorinated alkyl chain and a p-toluenesulfonate group, providing a balance of reactivity and stability that is valuable in various scientific research applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F9O3S/c1-7-2-4-8(5-3-7)25(22,23)24-6-9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIRBYDVFVESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382065 | |
Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883499-79-4 | |
Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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